molecular formula C16H12ClN3O3 B11387689 3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11387689
M. Wt: 329.74 g/mol
InChI Key: BWNXYHBZXVHQNE-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methoxy, and phenyl-oxadiazole groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:

  • 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide

These compounds share similar structural features but differ in the substitution pattern on the benzamide core. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-8-7-11(9-12(13)17)16(21)18-15-14(19-23-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,20,21)

InChI Key

BWNXYHBZXVHQNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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